Mercury(II) fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mercury(II) fluoride is a chemical compound composed of mercury and fluorine. It is known for its unique properties and applications in various scientific fields. The compound is typically represented by the chemical formula HgF. It is a colorless gas at room temperature and is known for its high reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercury(II) fluoride can be synthesized through the direct reaction of elemental mercury with fluorine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent explosions. The reaction can be represented as:

Hg+F2→HgF2

Industrial Production Methods: In industrial settings, mercury monofluoride is produced by passing fluorine gas over mercury at elevated temperatures. The process requires careful handling of both mercury and fluorine due to their toxic and reactive nature.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form mercury(II) oxide and fluorine gas.

Reduction: It can be reduced back to elemental mercury and fluorine gas under specific conditions.

Substitution: this compound can participate in substitution reactions, where the fluorine atom is replaced by another halogen or functional group.

Common Reagents and Conditions:

Oxidation: Oxygen gas at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halogen gases or organic compounds with functional groups.

Major Products Formed:

Oxidation: Mercury(II) oxide and fluorine gas.

Reduction: Elemental mercury and fluorine gas.

Substitution: Various mercury halides or organomercury compounds.

Aplicaciones Científicas De Investigación

Mercury(II) fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other mercury compounds and in fluorination reactions.

Biology: this compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of fluorescent lamps and other mercury-containing devices.

Mecanismo De Acción

The mechanism by which mercury monofluoride exerts its effects involves the interaction of the mercury atom with various molecular targets. In biological systems, it can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorine atom can also participate in hydrogen bonding and other interactions, affecting the overall reactivity of the compound.

Comparación Con Compuestos Similares

Mercury(II) fluoride (HgF2): A compound with two fluorine atoms bonded to mercury, known for its use in organic synthesis and as a catalyst.

Mercury(I) fluoride (Hg2F2): A compound with a different stoichiometry, used in various chemical reactions and industrial applications.

Uniqueness: this compound is unique due to its simple structure and high reactivity. It serves as a versatile reagent in chemical synthesis and has potential applications in various scientific fields. Its ability to participate in multiple types of reactions makes it a valuable compound for research and industrial use.

Actividad Biológica

Mercury(II) fluoride (HgF₂) is a compound that has garnered attention due to its significant biological activity and potential toxicity. This article aims to explore the biological implications of HgF₂, including its mechanisms of action, effects on cellular systems, and relevant case studies.

This compound is a highly toxic compound that exhibits various biological activities primarily through its interaction with cellular components. The divalent mercuric ion (Hg²⁺) in HgF₂ has a high affinity for thiol or sulfhydryl groups in proteins, which can lead to significant alterations in cellular functions. This binding can promote:

- Oxidative Stress : Mercury disrupts the balance of reactive oxygen species (ROS), leading to oxidative damage in cells. This process involves lipid peroxidation and mitochondrial dysfunction, which are critical for maintaining cellular homeostasis .

- Inhibition of Enzymatic Activity : Hg²⁺ inhibits key enzymes such as protein kinase C and alkaline phosphatase, affecting signal transduction pathways and cellular metabolism .

- Neurotoxicity : The compound can inhibit neuronal excitability, impacting neurotransmission and potentially leading to neurodegenerative effects .

Biological Effects

The biological activity of this compound can be categorized into several key effects:

- Cytotoxicity : Studies have shown that exposure to HgF₂ can lead to cell death through necrosis or apoptosis. In vitro studies indicate that concentrations as low as 1 mM can induce cytotoxic effects in various cell types, including neuronal and immune cells .

- Immune Response Modulation : Research indicates that mercury compounds can alter immune cell function. For instance, mercury exposure has been linked to changes in lymphocyte proliferation and cytokine release, suggesting an immunosuppressive effect .

- Developmental Toxicity : Chronic exposure to mercury compounds, including HgF₂, has been associated with developmental neurotoxicity. Epidemiological studies suggest a correlation between high fluoride exposure and reduced cognitive function in children .

Case Study 1: Neurotoxic Effects on Animal Models

A study investigated the effects of fluoride exposure on the cerebellum of mice, revealing that high concentrations (50 mg F/L) resulted in impaired motor skills and biochemical changes indicative of oxidative stress. The study highlighted alterations in protein expression related to neuronal health and function, emphasizing the cerebellar susceptibility to fluoride toxicity .

Case Study 2: Immune Cell Interaction

In a thesis examining the effects of mercury and fluoride on human immune cells, it was found that mercury exposure could enhance cytokine release from lymphocytes under certain conditions. This suggests that mercury may exacerbate immune responses or contribute to autoimmune conditions when interacting with other environmental factors .

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Oxidative Stress | Increased ROS production | Cellular damage, apoptosis |

| Enzyme Inhibition | Binding to thiol groups | Disruption of metabolic pathways |

| Immune Modulation | Altered lymphocyte function | Immunosuppression |

Propiedades

Número CAS |

13967-25-4 |

|---|---|

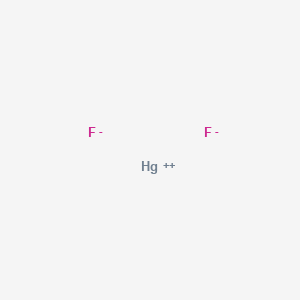

Fórmula molecular |

F2Hg2 |

Peso molecular |

439.18 g/mol |

Nombre IUPAC |

fluoromercury |

InChI |

InChI=1S/2FH.2Hg/h2*1H;;/q;;2*+1/p-2 |

Clave InChI |

FQZUXVBMUHSNRN-UHFFFAOYSA-L |

SMILES |

[F-].[F-].[Hg+2] |

SMILES canónico |

F[Hg].F[Hg] |

Key on ui other cas no. |

27575-47-9 |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of mercury fluoride?

A1: The molecular formula of mercury fluoride is HgF2. Its molecular weight is 238.59 g/mol. []

Q2: Is there any spectroscopic data available for mercury fluoride?

A2: While specific spectroscopic data is not provided in the abstracts, research on laser-cooled HgF mentions investigations into its electronic, rovibrational, and hyperfine structures. Theoretical calculations of hyperfine structures and g-factors of the ground state have also been conducted. [, ]

Q3: What is known about the stability of mercury fluoride?

A3: Mercury fluoride hydrolyzes in water and turns yellow upon exposure to moist air. []

Q4: How is mercuric fluoride utilized as a fluorinating agent?

A4: Mercuric fluoride acts as a potent fluorinating agent in various organic synthesis reactions. For instance, it facilitates the conversion of trichloromethylbenzene to trifluoromethylbenzene with high conversion and selectivity. [, , ] It has also been used to synthesize 1-bromo-1-chloro-1-fluoroacetone from monochloroacetone via a two-step process. []

Q5: Are there any specific applications of mercury fluoride in the fiber optics industry?

A5: While not detailed in the provided abstracts, mercuric fluoride finds applications in the fiber optics industry, potentially due to its fluorinating properties. []

Q6: Have computational methods been used to study mercury fluoride?

A6: Yes, molecular orbital calculations have been employed to investigate the stability and properties of high valent mercury fluoride ions (HgFn). These calculations revealed a large HOMO-LUMO energy gap and high electron affinity, indicating the stability of these ions. [] Relativistic ab initio and density functional theory calculations have also been used to explore the stability of HgF4. []

Q7: How does the structure of mercury fluoride ions impact their properties?

A7: The existence of high valent mercury fluoride ions, like HgF3 and HgF4, suggests significant involvement of mercury's 5d electrons in bonding with fluorine atoms. This observation challenges the traditional view of mercury as a non-transition metal. []

Q8: What are the known toxicological properties of mercury fluoride?

A8: Mercury fluoride is highly toxic. [] Research on environmental pollution mentions mercury as a significant pollutant from antimony smelteries. [, , , ] Similarly, industrial effluents containing mercury pose a risk to groundwater quality. []

Q9: How does mercury fluoride impact the environment?

A9: Research indicates that industrial activities, particularly antimony smelting, release mercury into the environment, contaminating soil and potentially leaching into groundwater. [, , , ] Coal combustion in power plants is also highlighted as a source of mercury pollution, impacting soil health. []

Q10: What other elements are often found alongside mercury as environmental pollutants?

A10: Studies on environmental pollution frequently mention arsenic, fluoride, selenium, and antimony alongside mercury. These elements often co-occur in industrial emissions and pose combined risks to ecosystems. [, , , ]

Q11: Are there any alternatives to mercury fluoride, particularly in its role as a fluorinating agent?

A11: While not explicitly mentioned in the provided abstracts, the research highlights the use of hydrogen fluoride as a fluorinating agent. [] The choice between different fluorinating agents likely depends on the specific reaction requirements and desired selectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.